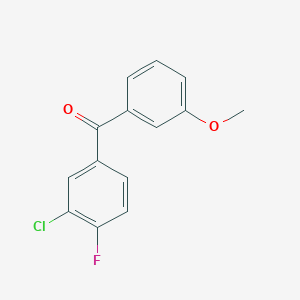

3-Acetoxy-3',5'-dimethoxybenzophenone

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

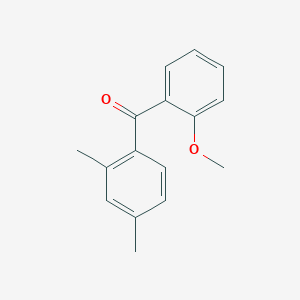

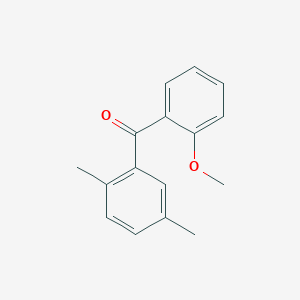

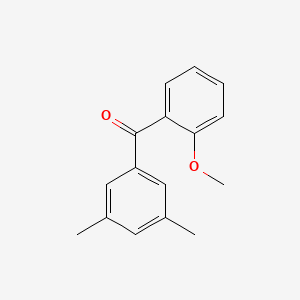

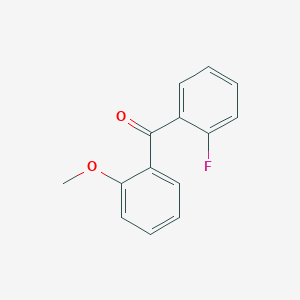

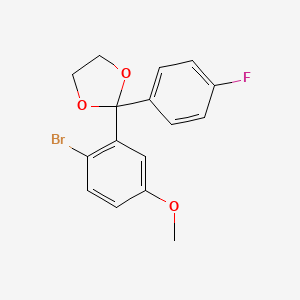

3-Acetoxy-3’,5’-dimethoxybenzophenone is a chemical compound with the molecular formula C17H16O5 . It is also known as 3-(3,5-Dimethoxybenzoyl)phenyl acetate .

Molecular Structure Analysis

The molecular structure of 3-Acetoxy-3’,5’-dimethoxybenzophenone consists of 37 bonds in total, including 21 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 aliphatic ester, and 1 aromatic ketone .科研应用

Application in the Synthesis of Target Molecules

3-Acetoxy-3',5'-dimethoxybenzophenone can be utilized in the synthesis of various target molecules. It is particularly valuable for generating carbenes, which are highly reactive intermediates in organic synthesis. These carbenes can react with different electrophilic functional groups, leading to a variety of products useful in synthetic chemistry (Warkentin, 2009).

Role in Photoreactions

This compound plays a significant role in photoreactions. It is involved in the formation of intermediates like preoxetane biradicals, which have diverse applications in photochemistry. These intermediates can further react in various ways depending on the solvent polarity, making them useful in studying photochemical processes (Boudebous, H., Košmrlj, B., Šket, B., & Wirz, J., 2007).

Contribution to Organic UV Absorbers

In the field of UV protection, derivatives of 3-Acetoxy-3',5'-dimethoxybenzophenone are significant. They are used as organic UV absorbers, providing protection against ultraviolet radiation. These derivatives, by absorbing UV light, help in preventing damage to human skin and hair (Kumasaka, R., Kikuchi, A., & Yagi, M., 2014).

Implications in Antineoplastic Agents

Another important application is in the development of antineoplastic agents. Some derivatives of this compound have shown inhibitory activities in various cytotoxic test systems, suggesting their potential use in cancer therapy (Chang, H., Chou, T., Savaraj, N., Liu, L., Yu, C., & Cheng, C., 1999).

Photobehavior Studies

Studies on the photobehavior of compounds like 3-Acetoxy-3',5'-dimethoxybenzophenone contribute significantly to understanding hydrogen abstraction mechanisms in different media. This research is crucial in fields like photochemistry and photobiology (Jornet, D., Tormos, R., & Miranda, M., 2011).

Use in Oxidation Reactions

This compound is instrumental in oxidation reactions, leading to the formation of dimeric compounds and substituted xanthones. Such reactions are important for creating new molecular structures with potential applications in various fields of chemistry (Kurosawa, K., Sasaki, Y., & Ikeda, M., 1973).

性质

IUPAC Name |

[3-(3,5-dimethoxybenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-11(18)22-14-6-4-5-12(7-14)17(19)13-8-15(20-2)10-16(9-13)21-3/h4-10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNTLWAJBEHFPCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC(=CC(=C2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641676 |

Source

|

| Record name | 3-(3,5-Dimethoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetoxy-3',5'-dimethoxybenzophenone | |

CAS RN |

890099-02-2 |

Source

|

| Record name | Methanone, [3-(acetyloxy)phenyl](3,5-dimethoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3,5-Dimethoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。